molecular formula C12H17NO2 B12220979 Isopentyl 4-aminobenzoate CAS No. 38120-10-4

Isopentyl 4-aminobenzoate

Cat. No.: B12220979
CAS No.: 38120-10-4
M. Wt: 207.27 g/mol
InChI Key: DVPONJRILZFUGU-UHFFFAOYSA-N
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Description

Isopentyl 4-aminobenzoate is an organic compound with the molecular formula C12H17NO2. It is an ester derived from 4-aminobenzoic acid and isopentyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopentyl 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with isopentyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-aminobenzoic acid+isopentyl alcoholH2SO4isopentyl 4-aminobenzoate+H2O\text{4-aminobenzoic acid} + \text{isopentyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 4-aminobenzoic acid+isopentyl alcoholH2​SO4​​isopentyl 4-aminobenzoate+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: Isopentyl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of this compound.

    Reduction: Isopentyl 4-aminobenzyl alcohol.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Isopentyl 4-aminobenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopentyl 4-aminobenzoate, particularly in its role as a local anesthetic, involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the propagation of nerve impulses, leading to a loss of sensation in the targeted area .

Comparison with Similar Compounds

Isopentyl 4-aminobenzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate:

    Methyl 4-aminobenzoate:

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct physical and chemical properties compared to its ethyl and methyl counterparts. Its longer alkyl chain may influence its solubility and interaction with biological membranes .

Properties

CAS No.

38120-10-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-methylbutyl 4-aminobenzoate

InChI

InChI=1S/C12H17NO2/c1-9(2)7-8-15-12(14)10-3-5-11(13)6-4-10/h3-6,9H,7-8,13H2,1-2H3

InChI Key

DVPONJRILZFUGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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